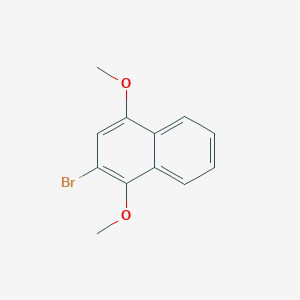

2-Bromo-1,4-dimethoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,4-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDFWADTRPHTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472484 | |

| Record name | 2-bromo-1,4-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64648-81-3 | |

| Record name | 2-bromo-1,4-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1,4-dimethoxynaphthalene

Foreword: The Strategic Importance of 2-Bromo-1,4-dimethoxynaphthalene

Welcome to a comprehensive guide on the synthesis of 2-Bromo-1,4-dimethoxynaphthalene. This halogenated aromatic compound is a valuable building block in the landscape of organic synthesis. Its utility is particularly pronounced in the development of complex molecular architectures, serving as a versatile intermediate in the synthesis of various biologically active molecules and advanced materials. The strategic placement of the bromo and methoxy functionalities on the naphthalene core allows for a diverse range of subsequent chemical transformations, including cross-coupling reactions and nucleophilic substitutions. This guide is designed for researchers, scientists, and professionals in drug development, providing not only a detailed protocol but also the underlying scientific principles and practical insights to ensure a successful and safe synthesis.

The Chemistry at its Core: Understanding the Electrophilic Aromatic Substitution

The synthesis of 2-Bromo-1,4-dimethoxynaphthalene from 1,4-dimethoxynaphthalene is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this transformation, a bromine atom, acting as an electrophile, replaces a hydrogen atom on the electron-rich naphthalene ring.

The Mechanism of Bromination

The reaction proceeds through a well-established multi-step mechanism. Initially, the bromine molecule is polarized, and in the presence of a Lewis acid (though not strictly necessary for such an activated ring system), a highly electrophilic bromine species is generated. The π-electrons of the naphthalene ring then attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily disrupted in this step. In the final step, a weak base, such as the solvent or the counter-ion, abstracts a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the final product.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Reaction Setup: In a well-ventilated fume hood, dissolve 50.0 g (0.266 mol) of 1,4-dimethoxynaphthalene in 500 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. [1]2. Addition of Bromine: Slowly add 13.7 mL (42.5 g, 0.266 mol) of bromine to the stirred solution at room temperature over a period of 30 minutes. A slight exotherm may be observed. Maintain the temperature below 30 °C with a water bath if necessary.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. The color of the solution should change from reddish-brown to a lighter shade as the bromine is consumed.

-

Workup:

-

Remove the glacial acetic acid under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in approximately 200 mL of diethyl ether.

-

Carefully wash the ethereal solution twice with 100 mL portions of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid and hydrobromic acid. Caution: Carbon dioxide gas will be evolved.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Bromo-1,4-dimethoxynaphthalene.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0 (m, 2H, Ar-H), 7.4 (m, 2H, Ar-H), 6.9 (s, 1H, Ar-H), 3.9 (d, 6H, -OCH₃). [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted shifts would include aromatic carbons, two methoxy carbons, and one methyl carbon. [2] |

| Mass Spectrum | Expected molecular ion peaks at m/z 266 and 268 corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). |

| Infrared (IR) | Expected peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) bonds. |

Analytical Monitoring

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). [3]

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

The starting material, 1,4-dimethoxynaphthalene, will have a higher Rf value than the more polar product, 2-Bromo-1,4-dimethoxynaphthalene. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Safety and Handling: A Scientist's Responsibility

Working with bromine and glacial acetic acid requires strict adherence to safety protocols.

-

Bromine: Bromine is highly toxic, corrosive, and volatile. [4][5]Always handle bromine in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat. [6]Have a solution of sodium thiosulfate readily available to neutralize any spills. [7]* Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle it with care, wearing appropriate PPE.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines. Halogenated waste should be segregated.

Troubleshooting and Potential Challenges

-

Over-bromination: The addition of excess bromine or prolonged reaction times can lead to the formation of di- and poly-brominated products. Careful control of the stoichiometry is crucial to minimize these side products.

-

Incomplete Reaction: Insufficient reaction time or low temperatures may result in an incomplete conversion of the starting material. Monitor the reaction by TLC to ensure completion.

-

Purification Difficulties: If the product is contaminated with colored impurities, a wash with a dilute solution of sodium bisulfite can help to remove residual bromine. [8]If distillation is not feasible, column chromatography on silica gel can be an effective alternative for purification.

Conclusion: A Reliable Pathway to a Key Intermediate

The synthesis of 2-Bromo-1,4-dimethoxynaphthalene via electrophilic bromination of 1,4-dimethoxynaphthalene is a robust and high-yielding reaction. By understanding the underlying mechanism, carefully controlling the reaction conditions, and adhering to strict safety protocols, researchers can reliably produce this valuable synthetic intermediate. This guide provides the necessary framework for a successful synthesis, empowering scientists to advance their research in the development of novel chemical entities.

References

-

Synthesis of 2-bromo-1,4-dimethoxy-naphthalene. PrepChem.com. [Link]

-

Chamberland SOP Working with Bromine. [Link]

-

Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health. [Link]

-

(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]

-

Question about use of bromine (experimental procedure). Reddit. [Link]

-

Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. [Link]

-

Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Safest way to conduct a reaction with bromine under reflux conditions. Chemistry Stack Exchange. [Link]

-

Scheme 9. Synthesis of tribromo methoxynaphthalenes from 1,4-dibromonaphthalene (2). ResearchGate. [Link]

-

(PDF) Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione. ResearchGate. [Link]

-

How green is your bromination reaction?. The Green Chemistry Initiative Blog. [Link]

-

Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

- Method for the bromination of aromatic compound.

-

Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. [Link]

-

Short Summary of 1H-NMR Interpretation. [Link]

-

2-bromo-1,4-dimethoxynaphthalene. ChemSynthesis. [Link]

-

Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University. [Link]

-

Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. [Link]

-

Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Regio- and chemoselective C-H chlorination/bromination of electron-deficient arenes by weak coordination and study of relative directing-group abilities. PubMed. [Link]

-

Supplementary Information. Beilstein Journals. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

The Regioselective Bromination of 4,4-Dimethyl-5,8-Dihydroxy-4H-Naphthalen-1-One. Semantic Scholar. [Link]

- Production of brominated methoxynaphthalene compounds.

-

Chromatographic Methods of Analysis. [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]

-

7.5: Directing Effects. Chemistry LibreTexts. [Link]

-

Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 4. chamberlandresearch.com [chamberlandresearch.com]

- 5. nj.gov [nj.gov]

- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 2-Bromo-1,4-dimethoxynaphthalene

An In-depth Technical Guide to 2-Bromo-1,4-dimethoxynaphthalene

Introduction

2-Bromo-1,4-dimethoxynaphthalene is a halogenated aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern—a bromine atom and two methoxy groups on the naphthalene core—provides multiple reactive sites, making it a versatile building block for the construction of more complex molecular architectures. This guide offers a detailed examination of its core physical and chemical properties, a validated synthesis protocol, spectroscopic characterization, and essential safety information tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate the conditions required for its handling, storage, and use in chemical reactions.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1,4-dimethoxynaphthalene | [1] |

| CAS Number | 64648-81-3 | [1][2] |

| Molecular Formula | C₁₂H₁₁BrO₂ | [1][3] |

| Molecular Weight | 267.12 g/mol | [1][3] |

| Canonical SMILES | COC1=C2C=CC=C2C(OC)=C(Br)C1 | [1] |

| InChI Key | CUDFWADTRPHTIQ-UHFFFAOYSA-N | [3] |

Physical Properties

The physical state and solubility parameters are crucial for designing experimental setups, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| Appearance | Liquid | [4] |

| Boiling Point | 200-210 °C at 0.1 mmHg | [4] |

| Solubility | Insoluble in water.[5] Soluble in ether and glacial acetic acid.[4] | |

| Purity | Typically available at ≥95% | [1] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 2-Bromo-1,4-dimethoxynaphthalene is most commonly achieved via electrophilic aromatic substitution on the electron-rich 1,4-dimethoxynaphthalene precursor. Understanding the mechanism and procedural details is key to achieving high yield and purity.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from starting materials to the purified final product.

Caption: Synthetic workflow for 2-Bromo-1,4-dimethoxynaphthalene.

Detailed Experimental Protocol

This protocol is based on a verified procedure for the synthesis of 2-bromo-1,4-dimethoxynaphthalene.[4]

Materials:

-

1,4-Dimethoxynaphthalene (50 g, 0.26 mol)

-

Glacial Acetic Acid (500 ml)

-

Bromine (13.7 ml, 0.26 mol)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, addition funnel, rotary evaporator, distillation apparatus.

Procedure:

-

Dissolution: Dissolve 50 grams (0.26 mol) of 1,4-dimethoxynaphthalene in 500 ml of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Rationale: Glacial acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution by stabilizing the charged intermediates.

-

-

Bromination: At room temperature, add 13.7 ml (0.26 mol) of bromine dropwise to the solution. Stir the mixture for 1 hour.[4]

-

Rationale: The methoxy groups are strong activating groups, directing the electrophilic bromine to an ortho or para position. In this case, bromination occurs at the C2 position. The reaction is typically exothermic, so controlled addition is necessary.

-

-

Solvent Removal: Remove the acetic acid under reduced pressure using a rotary evaporator.[4]

-

Workup: Dissolve the resulting residue in diethyl ether.

-

Rationale: Ether is a suitable solvent for the organic product and is immiscible with the aqueous washing solutions.

-

-

Neutralization: Carefully wash the ether solution twice with a saturated sodium bicarbonate solution.

-

Rationale: This step is crucial to neutralize any remaining acetic acid and hydrobromic acid (HBr) byproduct from the reaction.

-

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and remove the ether under reduced pressure.[4]

-

Purification: Purify the residue by vacuum distillation, collecting the fraction boiling at 200-210°C at 0.1 mm Hg. This yields the final product as a liquid (63.4 g, 81% yield).[4]

-

Rationale: Vacuum distillation is necessary because the compound's boiling point is high at atmospheric pressure, and heating to that temperature could cause decomposition.

-

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The data provided here is based on reported experimental findings.

| Technique | Observed Data and Interpretation | Source(s) |

| ¹H NMR | A nuclear magnetic resonance spectrum consistent with the expected structure shows peaks (in ppm relative to TMS) at: δ 8.0 (multiplet, 2H), δ 7.4 (multiplet, 2H), δ 6.9 (singlet, 1H), δ 3.9 (doublet, 6H). The multiplets at 8.0 and 7.4 ppm correspond to the four protons on the unsubstituted benzene ring. The singlet at 6.9 ppm is characteristic of the lone proton at the C3 position. The doublet at 3.9 ppm represents the six protons of the two methoxy groups. | [4] |

| ¹³C NMR | Predicted data is often used in the absence of published experimental spectra. The chemical shifts would be expected to align with an aromatic system containing electron-donating methoxy groups and an electron-withdrawing bromine atom. | |

| Mass Spec. | The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. | |

| IR Spec. | The infrared spectrum would likely display characteristic C-O stretching frequencies for the methoxy groups (around 1050-1250 cm⁻¹) and C=C stretching bands for the aromatic naphthalene ring (around 1500-1600 cm⁻¹). |

Section 4: Reactivity and Applications

2-Bromo-1,4-dimethoxynaphthalene is a strategic intermediate. The C-Br bond can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents. The methoxy groups can potentially be demethylated to yield hydroxyl groups, providing another point for functionalization. These characteristics make it a valuable precursor for:

-

Pharmaceutical Synthesis: As a building block for complex, polycyclic drug candidates. Related structures are intermediates for antimicrobial and antitumor agents.[6]

-

Materials Science: For the synthesis of novel organic electronic materials, where the naphthalene core can be incorporated into larger conjugated systems.

Section 5: Safety, Handling, and Storage

Proper handling is imperative to ensure laboratory safety. The following information is synthesized from standard safety data sheets for halogenated aromatic compounds.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7][9]

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

-

In case of skin contact: Wash off immediately with plenty of soap and water.[8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

If swallowed: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[9]

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7] It may be light-sensitive.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

-

PrepChem.com. Synthesis of 2-bromo-1,4-dimethoxy-naphthalene. [Link]

-

PubChem. 2-Bromo-1,4-dimethoxy-3-methylnaphthalene. [Link]

-

ChemSynthesis. 2-bromo-1,4-dimethoxynaphthalene. [Link]

-

ResearchGate. Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione. [Link]

-

ChemBK. 2-BROMO-1,4-DIMETHOXYNAPHTHALENE. [Link]

- Google Patents. Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

European Patent Office. Process for the synthesis of 2-methoxy-6-bromo-naphthalene. [Link]

-

OECD Existing Chemicals Database. n-Butyl Alcohol CAS N°: 71-36-3. [Link]

-

Ottokemi. Butyl alcohol, natural, ≥99.5% 71-36-3 India. [Link]

-

SpectraBase. 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts. [Link]

-

YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]

-

University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- Google Patents. Process for the manufacture of 2-bromo-6-methoxynaphthalene (WO1998042647A1).

Sources

- 1. 2-Bromo-1,4-dimethoxynaphthalene 95.00% | CAS: 64648-81-3 | AChemBlock [achemblock.com]

- 2. chembk.com [chembk.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Bromo-1,4-dimethoxybenzene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-1,4-dimethoxynaphthalene

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-1,4-dimethoxynaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this and related naphthalene derivatives.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique in modern organic chemistry, offering a detailed window into the molecular structure of a compound. For a substituted naphthalene like 2-Bromo-1,4-dimethoxynaphthalene, NMR is indispensable for unambiguously determining the substitution pattern and understanding the electronic environment of each proton and carbon atom within the molecule. This guide will delve into the predicted spectral data for this compound, grounded in the fundamental principles of NMR and supported by comparative data from analogous structures.

Theoretical Framework: Understanding Substituent Effects in Naphthalene Systems

The chemical shifts and coupling constants observed in the NMR spectrum of an aromatic compound are profoundly influenced by the electronic effects of its substituents. In 2-Bromo-1,4-dimethoxynaphthalene, the bromine atom and the two methoxy groups dictate the spectral appearance.

-

Methoxy Groups (-OCH₃): These are strong electron-donating groups through resonance, and also exert an electron-withdrawing inductive effect. The resonance effect is dominant, leading to increased electron density (shielding) at the ortho and para positions of the naphthalene ring system. This shielding effect results in an upfield shift (lower ppm) for the corresponding proton and carbon signals.

-

Bromine Atom (-Br): As a halogen, bromine is an electronegative atom that exerts a significant electron-withdrawing inductive effect, deshielding nearby protons and carbons. It also has a weaker electron-donating resonance effect. The interplay of these effects influences the chemical shifts of the aromatic protons and carbons.

The predictable nature of these substituent effects allows for a reliable estimation of the ¹H and ¹³C NMR spectra for 2-Bromo-1,4-dimethoxynaphthalene.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Bromo-1,4-dimethoxynaphthalene is expected to exhibit distinct signals for the aromatic protons and the methoxy groups. The predicted chemical shifts (in ppm), multiplicities, and coupling constants (in Hz) are summarized in the table below. These predictions are based on established substituent effects on the naphthalene core.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.8 - 7.0 | Singlet (s) | N/A |

| H-5, H-8 | ~ 8.0 - 8.2 | Multiplet (m) | |

| H-6, H-7 | ~ 7.5 - 7.7 | Multiplet (m) | |

| -OCH₃ (at C-1) | ~ 3.9 - 4.1 | Singlet (s) | N/A |

| -OCH₃ (at C-4) | ~ 3.9 - 4.1 | Singlet (s) | N/A |

Justification of Assignments:

-

H-3: This proton is situated between two electron-donating methoxy groups, leading to significant shielding and a characteristic upfield shift for an aromatic proton. The absence of adjacent protons results in a singlet.

-

H-5 and H-8: These protons are in the peri positions and are deshielded due to the anisotropic effect of the aromatic system.

-

H-6 and H-7: These protons will appear as a complex multiplet, influenced by coupling to each other and to the peri protons.

-

-OCH₃ Protons: The two methoxy groups are expected to have slightly different chemical shifts due to the influence of the adjacent bromine atom on the C-1 methoxy group. However, they will both appear as sharp singlets, each integrating to three protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in 2-Bromo-1,4-dimethoxynaphthalene are presented below, based on the influence of the bromo and methoxy substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 150 - 152 |

| C-2 | ~ 114 - 116 |

| C-3 | ~ 104 - 106 |

| C-4 | ~ 152 - 154 |

| C-4a | ~ 122 - 124 |

| C-5 | ~ 126 - 128 |

| C-6 | ~ 124 - 126 |

| C-7 | ~ 122 - 124 |

| C-8 | ~ 127 - 129 |

| C-8a | ~ 128 - 130 |

| -OCH₃ (at C-1) | ~ 56 - 58 |

| -OCH₃ (at C-4) | ~ 56 - 58 |

Justification of Assignments:

-

C-1 and C-4: These carbons are attached to electron-donating methoxy groups, causing them to be significantly deshielded and appear at a low field.

-

C-2: The direct attachment of the electronegative bromine atom results in a distinct chemical shift for this carbon.

-

C-3: This carbon is shielded by the two adjacent methoxy groups, leading to a more upfield chemical shift.

-

Aromatic Carbons (C-5 to C-8): The chemical shifts of these carbons are influenced by their position within the naphthalene ring system.

-

Bridgehead Carbons (C-4a and C-8a): These quaternary carbons typically have distinct chemical shifts.

-

Methoxy Carbons: The carbons of the methoxy groups will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Bromo-1,4-dimethoxynaphthalene.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

-

Data Interpretation and Structural Verification

The acquired ¹H and ¹³C NMR spectra, in conjunction with two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals and confirm the structure of 2-Bromo-1,4-dimethoxynaphthalene.

Below is a diagram illustrating the molecular structure and the logical workflow for spectral assignment.

Caption: Molecular structure and NMR assignment workflow.

References

-

Patil, R., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Available at: [Link]

-

Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]

-

LibreTexts Chemistry. 13.12: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

LibreTexts Chemistry. Supplemental NMR Topics. Available at: [Link]

Sources

Mass spectrometry analysis of 2-Bromo-1,4-dimethoxynaphthalene

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-1,4-dimethoxynaphthalene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-Bromo-1,4-dimethoxynaphthalene (C₁₂H₁₁BrO₂), a substituted naphthalene derivative relevant in synthetic chemistry and as a building block in drug discovery. The methodologies and interpretative frameworks detailed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and structurally related molecules.

Preamble: The Analytical Imperative

In the realm of molecular sciences, unambiguous structural confirmation is the bedrock of credible research. Mass spectrometry (MS) serves as a cornerstone analytical technique, offering precise molecular weight determination and profound structural insights through controlled molecular fragmentation. For a molecule like 2-Bromo-1,4-dimethoxynaphthalene, with its unique combination of an aromatic core, a halogen substituent, and ether functionalities, MS provides a definitive analytical fingerprint. This guide elucidates the principles and practical steps for acquiring and interpreting high-quality mass spectral data for this compound.

Foundational Principles: Ionization & Instrumentation

The analytical journey begins with the conversion of the neutral analyte into gas-phase ions. The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties and the desired analytical outcome.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

Electron Ionization (EI) is the most effective and widely used method for the analysis of relatively low molecular weight (<600 Da), thermally stable, and volatile compounds like 2-Bromo-1,4-dimethoxynaphthalene.[1][2] EI is considered a "hard" ionization technique because it employs highly energetic electrons (typically 70 eV) to bombard the analyte molecule.[1][2] This energetic interaction not only removes an electron to form a molecular ion (M⁺•) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[3] This fragmentation is not a liability; rather, it is the key to deducing the molecule's structure. The resulting mass spectrum is a unique pattern of fragment ions that acts as a molecular fingerprint.[4]

Gas Chromatography (GC) as the Inlet: Ensuring Purity

For a comprehensive analysis, mass spectrometry is often coupled with a chromatographic separation technique. Gas Chromatography (GC) is the ideal partner for EI-MS when analyzing volatile and semi-volatile organic compounds.[5][6][7] The GC column separates the analyte from solvent and any potential impurities, ensuring that the mass spectrometer analyzes a pure compound, thereby preventing spectral overlap and misinterpretation.

The Mass Spectrum of 2-Bromo-1,4-dimethoxynaphthalene: A Predictive Analysis

A deep understanding of fragmentation theory allows for the a priori prediction of the mass spectrum. The structure of 2-Bromo-1,4-dimethoxynaphthalene (Molecular Weight: ~267.12 g/mol ) presents several predictable cleavage points.[8][9]

The Molecular Ion (M⁺•): The Bromine Isotopic Signature

The most telling feature in the mass spectrum of a monobrominated compound is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[10] Consequently, the mass spectrum will exhibit two distinct molecular ion peaks of almost equal intensity, separated by 2 m/z units:

-

M⁺• peak: Corresponding to molecules containing the ⁷⁹Br isotope.

-

(M+2)⁺• peak: Corresponding to molecules containing the ⁸¹Br isotope.

This characteristic "doublet" is an unequivocal indicator of the presence of a single bromine atom in the molecule.

Predicted Fragmentation Pathways

The excess energy imparted during electron ionization will induce fragmentation at the weakest bonds and lead to the formation of stable ions and neutral radicals.[3] For 2-Bromo-1,4-dimethoxynaphthalene, the primary fragmentation pathways are governed by the methoxy groups and the carbon-bromine bond.

Table 1: Predicted Key Fragment Ions for 2-Bromo-1,4-dimethoxynaphthalene

| Process | Neutral Loss | m/z of Fragment (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Structure |

| Molecular Ion | None | 266 / 268 | [C₁₂H₁₁⁷⁹BrO₂]⁺• / [C₁₂H₁₁⁸¹BrO₂]⁺• |

| Loss of Methyl Radical | •CH₃ (15 Da) | 251 / 253 | [M-CH₃]⁺ |

| Loss of Methoxy Radical | •OCH₃ (31 Da) | 235 / 237 | [M-OCH₃]⁺ |

| Loss of Bromine Radical | •Br (79 / 81 Da) | 187 | [M-Br]⁺ |

| Loss of CO + Methyl | CO (28 Da) + •CH₃ (15 Da) | 223 / 225 | [M-CH₃-CO]⁺ |

| Loss of HBr | HBr (80 / 82 Da) | 186 | [M-HBr]⁺• |

The stable naphthalene core means that fragments retaining this aromatic structure will be particularly abundant.[11] The loss of a methyl radical (•CH₃) from one of the methoxy groups is a classic fragmentation for ethers, leading to a stabilized oxonium ion.[11] Subsequent loss of carbon monoxide (CO) from this fragment is also a common pathway. The cleavage of the C-Br bond results in a cation at m/z 187, corresponding to the dimethoxynaphthalene radical cation.

Visualization of Fragmentation Pathways

The logical flow of these fragmentation events can be visualized to aid in spectral interpretation.

Caption: Primary fragmentation cascade of 2-Bromo-1,4-dimethoxynaphthalene under EI.

A Validated Experimental Protocol: GC-EI-MS

This section provides a robust, field-proven protocol for the analysis of 2-Bromo-1,4-dimethoxynaphthalene using a standard Gas Chromatography-Mass Spectrometry system.

Sample Preparation

-

Accurately weigh approximately 1 mg of 2-Bromo-1,4-dimethoxynaphthalene.

-

Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis. Causality: This concentration prevents detector saturation while ensuring excellent signal-to-noise ratio.

Instrumental Setup & Parameters

Table 2: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| GC System | ||

| Injector | Split/Splitless, 280 °C | Ensures rapid volatilization without thermal degradation.[12] |

| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for high sensitivity. |

| GC Column | Thermo Scientific TR-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity column ideal for separating a wide range of organic molecules.[12] |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal separation efficiency and is inert. |

| Oven Program | 100 °C (hold 1 min), then ramp 15 °C/min to 300 °C (hold 5 min) | A robust general-purpose program that ensures good peak shape and elution. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Provides extensive, reproducible fragmentation for structural confirmation.[1][13] |

| Electron Energy | 70 eV | The industry standard for creating comparable mass spectra and utilizing library databases.[3] |

| Source Temp. | 230 °C | Balances efficient ionization with minimizing thermal degradation in the source. |

| Quadrupole Temp. | 150 °C | Maintains ion transmission efficiency. |

| Mass Range | m/z 40-400 | Covers the molecular ion and all expected significant fragments. |

| Solvent Delay | 3 min | Prevents the high-intensity solvent peak from entering the mass spectrometer. |

Analytical Workflow Visualization

The entire process, from sample to data, follows a logical sequence.

Caption: End-to-end workflow for GC-MS analysis.

Data Interpretation: A Self-Validating System

Interpreting the mass spectrum is a systematic process of cross-validation.

-

Identify the Molecular Ion Cluster: Locate the highest m/z peaks that form a doublet with a 2 Da separation and roughly equal intensity. This confirms the molecular weight and the presence of one bromine atom.

-

Validate Key Fragments: Identify peaks corresponding to the predicted losses in Table 1 (e.g., [M-15]⁺, [M-Br]⁺). The presence of these fragments provides strong evidence for the specific structural moieties (methoxy groups, bromine).

-

Check Isotopic Patterns in Fragments: For fragments that retain the bromine atom (e.g., [M-15]⁺), verify that they also exhibit the characteristic M/(M+2) doublet. This self-validating step confirms the fragment's composition.

-

Final Confirmation: The collective evidence of the correct molecular ion, the bromine isotopic signature, and the logical fragmentation pattern provides an unambiguous confirmation of the 2-Bromo-1,4-dimethoxynaphthalene structure.

By following this rigorous, causality-driven approach, researchers can achieve the highest level of confidence in their analytical results, ensuring the integrity and trustworthiness of their scientific endeavors.

References

-

de la Cal, A., Eljarrat, E., & Barceló, D. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7676. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292240, 2-Bromo-1,4-dimethoxy-3-methylnaphthalene. PubChem. Retrieved from [Link]

-

LCGC International. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International. Retrieved from [Link]

-

Lee, S., et al. (n.d.). Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. DBpia. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Brominated Flame Retardants by GC/MS. Shimadzu. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-bromo-1,4-dimethoxynaphthalene. ChemSynthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-1,4-dimethoxy-naphthalene. PrepChem.com. Retrieved from [Link]

-

Stanker, L. H., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Wikipedia. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. LCGC International. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Takhistov, V. V., et al. (1997). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-bromo-. NIST WebBook. Retrieved from [Link]

-

ChemWis. (2021). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2-Bromo-1,4-dimethoxynaphthalene 95.00% | CAS: 64648-81-3 | AChemBlock [achemblock.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. rroij.com [rroij.com]

Infrared (IR) spectroscopy of 2-Bromo-1,4-dimethoxynaphthalene

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Bromo-1,4-dimethoxynaphthalene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopic analysis of 2-Bromo-1,4-dimethoxynaphthalene. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings of IR spectroscopy, offers a field-proven experimental protocol using Attenuated Total Reflectance (ATR), and presents a thorough interpretation of the compound's spectral data. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Role of IR Spectroscopy in Characterizing Naphthalene Derivatives

2-Bromo-1,4-dimethoxynaphthalene (C₁₂H₁₁BrO₂) is a substituted naphthalene derivative. Such compounds serve as crucial intermediates in the synthesis of more complex organic molecules, including pharmacologically active agents. The synthesis of this compound can be achieved via the bromination of 1,4-dimethoxynaphthalene.[1] Given its role as a precursor, verifying its structural integrity and purity is paramount.

Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's covalent bonds.[2][3] Each functional group within 2-Bromo-1,4-dimethoxynaphthalene—the aromatic naphthalene core, the aryl ether linkages, the aliphatic methoxy groups, and the carbon-bromine bond—absorbs IR radiation at specific, characteristic frequencies. This guide will elucidate how to acquire and interpret the IR spectrum to confirm the identity and structural features of this key synthetic intermediate.

Fundamental Principles: Molecular Vibrations and IR Absorption

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at frequencies that match their natural modes of vibration.[3] These vibrations, which include stretching and bending, are quantized. For a vibration to be "IR active," it must induce a change in the molecule's dipole moment.[3]

The IR spectrum is typically plotted as transmittance percentage versus wavenumber (cm⁻¹). The key regions of the spectrum are:

-

Functional Group Region (4000 - 1450 cm⁻¹): This region is characterized by absorptions from specific stretching vibrations of diatomic units, making it relatively straightforward to identify key functional groups.[3]

-

Fingerprint Region (1450 - 500 cm⁻¹): This area contains a complex array of absorptions arising from bending vibrations and skeletal vibrations of the molecule as a whole.[2][4] While difficult to assign each peak, the pattern in this region is unique to a specific compound.

For 2-Bromo-1,4-dimethoxynaphthalene, we anticipate distinct signals corresponding to aromatic C-H, ether C-O, aliphatic C-H, and C-Br bonds, as well as the skeletal vibrations of the naphthalene ring.

Experimental Protocol: ATR-FTIR for High-Quality Spectra

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for analyzing liquid or solid samples due to its minimal sample preparation requirements and high reproducibility.[5][6] The technique involves placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a short distance into the sample, where absorption can occur.[6]

Step-by-Step Methodology for ATR-FTIR Analysis

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

Verify that the ATR accessory is correctly installed and aligned.

-

-

Crystal Cleaning and Background Acquisition (Self-Validation Step):

-

Rationale: The ATR crystal surface must be impeccably clean to avoid spectral contamination. A background spectrum of the clean, empty crystal is essential to ratio against the sample spectrum, thereby removing interfering signals from the instrument and ambient atmosphere (e.g., CO₂ and H₂O).

-

Procedure: i. Thoroughly wipe the ATR crystal surface with a lint-free swab soaked in a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely. ii. Acquire a background spectrum. This typically involves co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

-

Sample Application:

-

Rationale: Optimal, uniform contact between the sample and the ATR crystal is critical for a high-quality spectrum.[5][7]

-

Procedure: i. Since 2-Bromo-1,4-dimethoxynaphthalene is a liquid at room temperature, place a single, small drop directly onto the center of the ATR crystal.[1] ii. If analyzing a solid sample, place a small amount of the powder or crystal on the ATR crystal and use the integrated press to apply firm, even pressure.[8]

-

-

Sample Spectrum Acquisition:

-

Procedure: i. Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution). ii. The instrument's software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleanup:

-

Procedure: i. Retract the press (if used). ii. Carefully remove the sample from the crystal. iii. Clean the crystal surface thoroughly with a suitable solvent as described in Step 2 to prepare for the next measurement.

-

Spectral Analysis and Interpretation

The IR spectrum of 2-Bromo-1,4-dimethoxynaphthalene is a composite of absorptions from its constituent functional groups. The expected characteristic absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Naphthalene Ring | Medium to Weak |

| 2990 - 2850 | sp³ C-H Stretch | Methoxy (-OCH₃) | Medium |

| 1600 - 1585 | Aromatic C=C Ring Stretch | Naphthalene Ring | Medium |

| 1500 - 1400 | Aromatic C=C Ring Stretch | Naphthalene Ring | Medium to Strong |

| 1300 - 1200 | Asymmetric Ar-O-C Stretch | Aryl Ether | Strong |

| ~1040 | Symmetric Ar-O-C Stretch | Aryl Ether | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane (OOP) Bend | Naphthalene Ring | Strong |

| 690 - 515 | C-Br Stretch | Bromo-substituent | Medium to Strong |

Detailed Interpretation

-

Aromatic C-H and C=C Vibrations: The naphthalene ring will produce several characteristic peaks. Look for weak to medium aromatic C-H stretching bands just above 3000 cm⁻¹.[9][10] In the double bond region, two distinct peaks for the C=C in-ring stretching vibrations are expected around 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ range.[9][11] The region from 900-675 cm⁻¹ will contain strong absorptions from C-H out-of-plane bending, the pattern of which can sometimes be diagnostic of the ring's substitution pattern.[9]

-

Aliphatic C-H Vibrations: The two methoxy (-OCH₃) groups provide sp³-hybridized C-H bonds. These will give rise to medium-intensity stretching absorptions in the 2990-2850 cm⁻¹ range, appearing just below the aromatic C-H signals.[12]

-

Aryl Ether C-O Vibrations: The C-O-C ether linkages are a dominant feature of this molecule's IR spectrum. Aryl alkyl ethers typically show two very strong stretching bands.[13][14][15] The asymmetric C-O-C stretch is expected to be a prominent, strong band between 1300 and 1200 cm⁻¹.[16] A second strong, symmetric stretching band should appear near 1040 cm⁻¹.[13][14] The presence of these two intense absorptions is highly characteristic of the aryl ether moiety.

-

Carbon-Bromine Vibration: The C-Br stretching vibration occurs at low frequencies, typically in the 690-515 cm⁻¹ range.[17] This peak falls within the complex fingerprint region, and its definitive assignment can sometimes be challenging. However, a medium to strong absorption in this area, consistent with the presence of other expected functional groups, supports the structure.

Visualization of the Analytical Workflow

The logical flow from sample handling to final data interpretation is critical for ensuring a robust and reproducible analysis. The following diagram illustrates this workflow.

Caption: Workflow for ATR-FTIR analysis and interpretation.

Conclusion

Infrared spectroscopy is a powerful and definitive tool for the structural characterization of 2-Bromo-1,4-dimethoxynaphthalene. By following a validated ATR-FTIR protocol, one can obtain a high-quality spectrum in minutes. The key to successful identification lies in the systematic interpretation of the spectrum, focusing on the strong, characteristic absorptions of the aryl ether groups and the distinct signals from the aromatic and aliphatic C-H bonds. The presence of these bands, coupled with signals in the fingerprint region consistent with C=C and C-Br vibrations, provides unequivocal evidence for the compound's structure, ensuring its suitability for subsequent use in research and development.

References

-

PrepChem. (n.d.). Synthesis of 2-bromo-1,4-dimethoxy-naphthalene. Retrieved from PrepChem.com. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from UCLA Chemistry & Biochemistry. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from Organic Chemistry at CU Boulder. [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent. [Link]

- Weldegirma, S. (2021). Experiment 11: Interpretation of IR Spectra. In Laboratory Manual for Organic Chemistry 2 (CHM 2211L). University of South Florida.

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

-

Chemguruji. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac. [Link]

-

Chemistry Steps. (n.d.). Ether Infrared spectra. Retrieved from Chemistry Steps. [Link]

-

LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from UWI, Mona Campus. [Link]

-

Nishii, Y., et al. (2019). Scheme 9. Synthesis of tribromo methoxynaphthalenes from 1,4-dibromonaphthalene (2). ResearchGate. [Link]

-

ChemSynthesis. (2025, May 20). 2-bromo-1,4-dimethoxynaphthalene. Retrieved from ChemSynthesis.com. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from MSU Chemistry. [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

European Patent Office. (1989, July 19). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP 0179447 B1). [Link]

-

University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. Retrieved from UCSC Chemistry. [Link]

- Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. agilent.com [agilent.com]

- 6. mt.com [mt.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. askthenerd.com [askthenerd.com]

- 13. youtube.com [youtube.com]

- 14. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Synthesis of 2-Bromo-1,4-dimethoxynaphthalene: Starting Materials and Optimized Protocols

Introduction

2-Bromo-1,4-dimethoxynaphthalene is a key synthetic intermediate in the development of novel therapeutic agents and functional organic materials. Its utility lies in the strategic placement of the bromine atom, which allows for a variety of subsequent cross-coupling reactions, while the methoxy groups activate the naphthalene core and influence the electronic properties of the final product. This guide provides a comprehensive overview of the most efficient and reliable methods for the synthesis of 2-Bromo-1,4-dimethoxynaphthalene, with a focus on the selection of starting materials and a detailed examination of the experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this synthesis.

Primary Synthetic Route: Electrophilic Bromination of 1,4-Dimethoxynaphthalene

The most direct and high-yielding approach to 2-Bromo-1,4-dimethoxynaphthalene is the electrophilic aromatic substitution of 1,4-dimethoxynaphthalene. The two methoxy groups are strong activating groups, rendering the naphthalene ring system highly susceptible to electrophilic attack.

Overview and Logic

The rationale for this approach is based on the principles of electrophilic aromatic substitution. The electron-donating nature of the methoxy groups increases the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles. The directing effects of the methoxy groups favor substitution at the ortho and para positions. In the case of 1,4-dimethoxynaphthalene, the 2- and 3-positions are electronically activated.

Caption: Overall synthetic workflow.

Mechanism of Electrophilic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Molecular bromine is polarized, and the electron-rich naphthalene ring attacks the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the final product.[1][2]

Caption: Mechanism of electrophilic bromination.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure described in the literature.[3]

Materials:

-

1,4-Dimethoxynaphthalene

-

Glacial Acetic Acid

-

Bromine

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 1,4-dimethoxynaphthalene (1.0 eq) in glacial acetic acid.

-

With stirring at room temperature, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise.

-

Continue stirring at room temperature for 1 hour after the addition is complete.

-

Remove the glacial acetic acid under reduced pressure.

-

Dissolve the residue in diethyl ether.

-

Carefully wash the ether solution with saturated sodium bicarbonate solution until the effervescence ceases, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation to obtain 2-Bromo-1,4-dimethoxynaphthalene as a liquid.

In-depth Discussion (Expertise & Experience)

-

Choice of Solvent: Glacial acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the starting material and is unreactive towards bromine.

-

Stoichiometry: The use of a 1:1 molar ratio of bromine to 1,4-dimethoxynaphthalene is crucial to favor mono-bromination. The high activation of the ring by two methoxy groups means that excess bromine could lead to the formation of di-brominated byproducts.

-

Work-up Procedure: The sodium bicarbonate wash is essential to neutralize the hydrobromic acid (HBr) generated during the reaction and any unreacted acetic acid. Failure to do so can lead to degradation of the product upon storage.

-

Purification: Vacuum distillation is an effective method for purifying the final product, as 2-Bromo-1,4-dimethoxynaphthalene has a relatively high boiling point.[3]

Synthesis of the Key Starting Material: 1,4-Dimethoxynaphthalene

A reliable supply of high-purity 1,4-dimethoxynaphthalene is critical for the successful synthesis of the target compound. The most common and efficient method for its preparation is the reductive methylation of 1,4-naphthoquinone.

Recommended Protocol: Reductive Methylation of 1,4-Naphthoquinone

This procedure is based on the method originally described by Fieser.[4]

Materials:

-

1,4-Naphthoquinone

-

Sodium Dithionite (Sodium Hydrosulfite)

-

Dimethyl Sulfate

-

Sodium Hydroxide Solution

-

Methanol

Procedure:

-

Suspend 1,4-naphthoquinone in water or a mixture of water and a suitable organic solvent like methanol.

-

Add a solution of sodium dithionite in water portion-wise with vigorous stirring. The reaction is complete when the yellow color of the quinone disappears, and a pale-yellow or colorless solution of the hydroquinone is formed.

-

To this solution, add dimethyl sulfate and a solution of sodium hydroxide concurrently, while maintaining the temperature and pH of the reaction mixture.

-

Continue stirring until the methylation is complete. The product, 1,4-dimethoxynaphthalene, will often precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.

Mechanism of Reductive Methylation

The reaction proceeds in two main steps. First, 1,4-naphthoquinone is reduced by sodium dithionite to the corresponding 1,4-dihydroxynaphthalene (hydroquinone). In the second step, the hydroquinone is deprotonated by the base (sodium hydroxide) to form a dianion, which then acts as a nucleophile and undergoes a double Williamson ether synthesis with dimethyl sulfate to yield 1,4-dimethoxynaphthalene.

Data Summary

| Reaction Step | Starting Material | Key Reagents | Solvent | Typical Yield | Purification |

| Synthesis of 1,4-Dimethoxynaphthalene | 1,4-Naphthoquinone | Sodium Dithionite, Dimethyl Sulfate, NaOH | Water/Methanol | High | Recrystallization |

| Synthesis of 2-Bromo-1,4-dimethoxynaphthalene | 1,4-Dimethoxynaphthalene | Bromine | Glacial Acetic Acid | ~80-90% | Vacuum Distillation |

Conclusion

The synthesis of 2-Bromo-1,4-dimethoxynaphthalene is most efficiently achieved through a two-step sequence starting from commercially available 1,4-naphthoquinone. The reductive methylation of 1,4-naphthoquinone provides the key intermediate, 1,4-dimethoxynaphthalene, in high yield and purity. Subsequent electrophilic bromination of 1,4-dimethoxynaphthalene with molecular bromine in glacial acetic acid affords the desired product with excellent regioselectivity and high yield. The protocols described in this guide are robust, well-established, and readily scalable, providing a reliable pathway for the synthesis of this valuable intermediate for research and development in the pharmaceutical and materials science sectors.

References

-

PrepChem. Synthesis of 2-bromo-1,4-dimethoxy-naphthalene. Available from: [Link]

-

Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]

-

Making Molecules. Electrophilic Aromatic Substitution. Available from: [Link]

-

Fieser, L. F. Naphthoquinone Antimalarials. XI. 1,4-Naphthoquinone Derivatives with a Basic Side Chain in the 2-Position. J. Am. Chem. Soc.1948 , 70 (9), 3165–3174. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1,4-dimethoxynaphthalene

Abstract: This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-1,4-dimethoxynaphthalene, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and characteristic reactions of this versatile naphthalene derivative. We will explore its utility in palladium-catalyzed cross-coupling reactions and organometallic transformations, offering field-proven insights and detailed experimental protocols. The guide also addresses the compound's stability under various conditions and provides essential safety and handling information, all grounded in authoritative references to ensure scientific integrity.

Introduction and Physicochemical Properties

2-Bromo-1,4-dimethoxynaphthalene is a synthetically valuable aromatic compound characterized by a naphthalene core substituted with a bromine atom and two methoxy groups. This unique substitution pattern imparts a distinct reactivity profile, making it a versatile building block, notably as a precursor in the synthesis of complex molecules like Vitamin K2 analogues. The electron-donating nature of the methoxy groups activates the naphthalene ring, while the bromine atom at the 2-position serves as a versatile functional handle for a variety of transformations, including cross-coupling and organometallic reactions.

Table 1: Physicochemical Properties of 2-Bromo-1,4-dimethoxynaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁BrO₂ | [1] |

| Molecular Weight | 267.12 g/mol | [1] |

| IUPAC Name | 2-bromo-1,4-dimethoxynaphthalene | [1] |

| SMILES | COC1=CC(=C(OC)C2=C1C=CC=C2)Br | [1] |

| Boiling Point | 200-210 °C at 0.1 mm Hg | [2] |

| Appearance | Liquid (at room temperature) | [2] |

Synthesis of 2-Bromo-1,4-dimethoxynaphthalene

The most direct and common synthesis of 2-Bromo-1,4-dimethoxynaphthalene involves the electrophilic bromination of 1,4-dimethoxynaphthalene. The methoxy groups at the 1- and 4-positions are strongly activating and ortho-, para-directing. Since the para-positions are blocked by the fused ring, the ortho-positions (2, 3, 5, and 8) are available for substitution. The 2- and 3-positions are the most electronically activated, and the reaction readily proceeds at one of these sites.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from a procedure reported in the literature, which provides a high yield of the desired product.[2]

Workflow Diagram: Synthesis of 2-Bromo-1,4-dimethoxynaphthalene

Caption: Workflow for the synthesis of 2-Bromo-1,4-dimethoxynaphthalene.

Materials:

-

1,4-dimethoxynaphthalene (0.26 mol)

-

Bromine (0.26 mol, 13.7 ml)

-

Glacial acetic acid (500 ml)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction flask, dissolve 50 grams (0.26 mol) of 1,4-dimethoxynaphthalene in 500 ml of glacial acetic acid.[2]

-

At room temperature, add 13.7 ml (0.26 mol) of bromine to the solution with stirring.[2]

-

Stir the reaction mixture for 1 hour.[2]

-

Remove the glacial acetic acid under reduced pressure.[2]

-

Dissolve the resulting residue in diethyl ether.[2]

-

Carefully wash the ether solution twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.[2]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[2]

-

Filter to remove the drying agent and remove the ether under reduced pressure.[2]

-

Purify the crude product by distillation (boiling point 200-210 °C at 0.1 mm Hg) to yield the final product (approximately 63.4 grams, 81% yield).[2]

Reactivity and Synthetic Applications

The bromine atom at the C2 position is the primary site of reactivity, serving as a leaving group in various transition metal-catalyzed cross-coupling reactions and as a site for metal-halogen exchange to form organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-1,4-dimethoxynaphthalene is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. 2-Bromo-1,4-dimethoxynaphthalene can be coupled with various aryl boronic acids to generate biaryl structures.

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General scheme for the Suzuki-Miyaura coupling of 2-Bromo-1,4-dimethoxynaphthalene.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki coupling of 2-Bromo-1,4-dimethoxynaphthalene with an aryl boronic acid.[3]

Materials:

-

2-Bromo-1,4-dimethoxynaphthalene (1.87 mmol, 1 equiv)

-

Aryl boronic acid (1.3 equiv)

-

Potassium carbonate (K₂CO₃, 2.3 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Dioxane (8 mL, degassed)

-

Deionized water (2 mL, degassed)

Procedure:

-

To a 20 mL scintillation vial equipped with a stir bar, add 2-Bromo-1,4-dimethoxynaphthalene (500 mg, 1.87 mmol), the aryl boronic acid (1.3 equiv), potassium carbonate (2.3 equiv), and Pd(PPh₃)₄ (0.05 equiv).[3]

-

Add degassed dioxane (8 mL) and degassed deionized water (2 mL) to the vial.[3]

-

Purge the vial with argon and cap it tightly.[3]

-

Place the reaction vial on a preheated reaction block at 80 °C and stir vigorously for 12 hours.[3]

-

After 12 hours, cool the reaction to room temperature.

-

The product can then be isolated using standard extraction and purification techniques (e.g., extraction with an organic solvent, followed by column chromatography).

The Heck reaction couples the aryl bromide with an alkene. A reported example involves the reaction of 2-Bromo-1,4-dimethoxynaphthalene with but-1-en-3-one using tetrakis(triphenylphosphine)palladium(0) as the catalyst, resulting in a 73% yield of the coupled product.[4] The causality behind choosing this catalyst system lies in its reliability for electron-rich aryl bromides.

Organometallic Intermediates: Lithiation and Grignard Reagent Formation

Metal-halogen exchange is a powerful method to reverse the polarity (umpolung) at the C2 position, transforming the electrophilic carbon of the C-Br bond into a nucleophilic carbon in an organometallic species.

Treatment of 2-Bromo-1,4-dimethoxynaphthalene with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in a lithium-bromine exchange, forming 2-lithio-1,4-dimethoxynaphthalene. This potent nucleophile can then be trapped with various electrophiles.

Workflow Diagram: Lithiation and Reaction with Formaldehyde

Caption: Lithiation of 2-Bromo-1,4-dimethoxynaphthalene and subsequent reaction.

Experimental Protocol: Lithiation and Reaction with Formaldehyde

This protocol is based on a reported synthesis of (1,4-dimethoxynaphthalen-2-yl)methanol.[5]

Materials:

-

2-Bromo-1,4-dimethoxynaphthalene (3)

-

n-Butyllithium (n-BuLi)

-

Paraformaldehyde

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Dissolve 2-Bromo-1,4-dimethoxynaphthalene in anhydrous diethyl ether under an argon atmosphere.[5]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[5]

-

Slowly add a solution of n-butyllithium and stir the mixture at -78 °C for 2 hours.[5]

-

Add paraformaldehyde as the electrophile to the reaction mixture.[5]

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.[5]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer, and purify by chromatography to obtain (1,4-dimethoxynaphthalen-2-yl)methanol in 62% yield.[5]

Alternatively, a Grignard reagent can be formed by reacting 2-Bromo-1,4-dimethoxynaphthalene with magnesium metal. This organomagnesium compound is also a strong nucleophile, though generally less reactive than its organolithium counterpart. A reported application involves the formation of the Grignard reagent followed by reaction with dimethylformamide (DMF) to yield an aldehyde, which is subsequently reduced.[5]

Stability Profile

While specific, comprehensive stability studies on 2-Bromo-1,4-dimethoxynaphthalene are not widely published, its stability can be inferred from the known chemical behavior of its constituent functional groups. The naphthalene core itself is generally stable. However, the methoxy groups and the carbon-bromine bond are potential sites of degradation under certain conditions.

Table 2: Predicted Stability of 2-Bromo-1,4-dimethoxynaphthalene under Various Conditions

| Condition | Predicted Stability | Rationale and Potential Degradation Pathways |

| Acidic (aqueous) | Low to Moderate | The methoxy groups are susceptible to acid-catalyzed hydrolysis, which would convert them to hydroxyl groups, forming 2-bromo-1,4-dihydroxynaphthalene. This product is easily oxidized to the corresponding naphthoquinone. |

| Basic (aqueous) | Moderate to High | The ether linkages of the methoxy groups are generally stable to basic conditions. However, very strong bases could potentially promote side reactions involving the bromine atom. |

| Thermal | Moderate | A high boiling point suggests good thermal stability under inert conditions. However, prolonged heating, especially in the presence of oxygen, could lead to decomposition. |

| Photochemical | Low to Moderate | Aromatic bromides can be photolabile, potentially undergoing homolytic cleavage of the C-Br bond upon exposure to UV light to form radical species. It is advisable to store the compound protected from light. |

| Oxidative | Low | The electron-rich dimethoxynaphthalene ring system is susceptible to oxidation. Strong oxidizing agents can lead to the formation of quinones or ring-opening products. |

Self-Validating Protocol Insight: When using this compound in acidic conditions, it is crucial to employ anhydrous solvents and reagents to prevent hydrolysis of the methoxy groups. If hydrolysis is unavoidable, the reaction should be conducted at the lowest possible temperature to minimize this side reaction. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the appearance of more polar byproducts (the diol or quinone) is essential.

Spectroscopic Characterization

The structure of 2-Bromo-1,4-dimethoxynaphthalene can be unequivocally confirmed by standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characteristic. A synthesis report describes peaks at approximately 8.0 ppm (multiplet, 2H), 7.4 ppm (multiplet, 2H), 6.9 ppm (singlet, 1H), and 3.9 ppm (doublet, 6H), which are consistent with the protons on the naphthalene ring and the two methoxy groups.[2] The singlet at 6.9 ppm corresponds to the proton at the C3 position.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, reflecting its asymmetry.

-

Infrared (IR) and Raman Spectroscopy: While specific data for the title compound is scarce, the spectra of analogous compounds like 2-bromo-6-methoxynaphthalene can provide insight. Expected characteristic IR bands would include aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and strong C-O stretching for the methoxy groups around 1250 cm⁻¹.

-

Mass Spectrometry: Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling